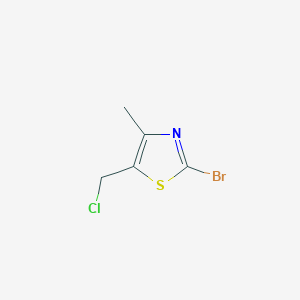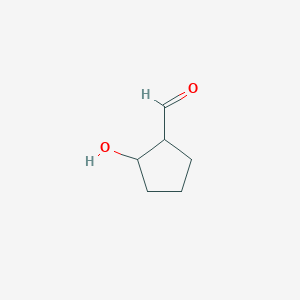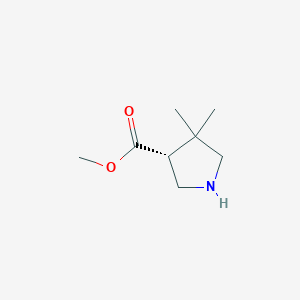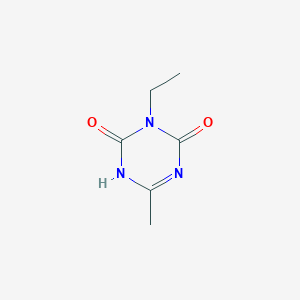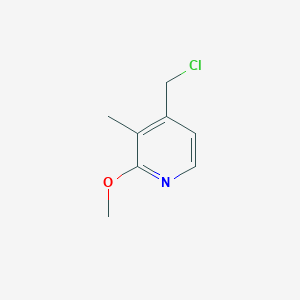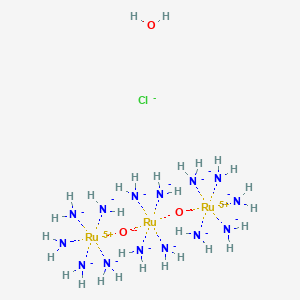
Ruthenium(6+),tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium(6+),tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate(9CI) typically involves the reaction of ruthenium trichloride with ammonia in the presence of oxygen. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The reaction mixture is then purified to obtain the final product .
Industrial Production Methods
Industrial production of Ruthenium(6+),tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Ruthenium(6+),tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Ruthenium(6+),tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate(9CI) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state ruthenium complexes, while reduction reactions may yield lower oxidation state complexes .
Aplicaciones Científicas De Investigación
Ruthenium(6+),tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a reagent in analytical chemistry.
Biology: Employed in biological studies to stain and visualize cellular structures.
Medicine: Investigated for its potential therapeutic applications, including anti-cancer properties.
Industry: Utilized in the production of advanced materials and in various industrial processes
Mecanismo De Acción
The mechanism of action of Ruthenium(6+),tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate(9CI) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Ruthenium(3+), hexachloride: Another ruthenium complex with different oxidation state and properties.
Ruthenium(4+), tetrachloride: A ruthenium complex with a different ligand environment and oxidation state.
Uniqueness
Ruthenium(6+),tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate(9CI) is unique due to its specific ligand environment and oxidation state, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
ClH30N14O3Ru3-9 |
|---|---|
Peso molecular |
613.0 g/mol |
Nombre IUPAC |
azanide;oxygen(2-);ruthenium;ruthenium(5+);chloride;hydrate |
InChI |
InChI=1S/ClH.14H2N.H2O.2O.3Ru/h1H;15*1H2;;;;;/q;14*-1;;2*-2;;2*+5/p-1 |
Clave InChI |
JDWVUETXZLOWAZ-UHFFFAOYSA-M |
SMILES canónico |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].O.[O-2].[O-2].[Cl-].[Ru].[Ru+5].[Ru+5] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13131197.png)
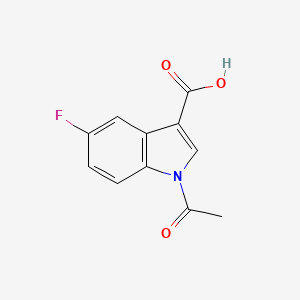
![3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13131207.png)
